Gamcemetinib
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Overview
Description
It is currently under development for the treatment of various inflammatory diseases and autoimmune disorders, including ankylosing spondylitis, psoriasis, and psoriatic arthritis . Gamcemetinib interacts with the sulfur atom of cysteine 140 in the ATP binding site of MK2, making it a promising alternative to direct p38 inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gamcemetinib is synthesized through a nucleophilic aromatic substitution (SNAr) mechanism. The synthesis involves the reaction of a chloropyrimidine with the sulfur of cysteine 140 in the ATP binding site of MK2 . The reaction conditions typically include the use of heat shock protein 27 (HSP27) phosphorylation in lipopolysaccharide (LPS)-activated monocyte THP-27 cells .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same SNAr mechanism. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Gamcemetinib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced metabolites.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: The SNAr reactions typically involve nucleophiles such as thiols and amines.
Major Products Formed: The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives of this compound .
Scientific Research Applications
Gamcemetinib has a wide range of scientific research applications, including:
Mechanism of Action
Gamcemetinib exerts its effects by covalently binding to the sulfur atom of cysteine 140 in the ATP binding site of MK2. This binding inhibits the activity of MK2, leading to a reduction in the phosphorylation of heat shock protein 27 (HSP27) and subsequent inhibition of pro-inflammatory cytokine production . The compound also accelerates the decay of inflammatory cytokine mRNA in lipopolysaccharide-stimulated macrophages .
Comparison with Similar Compounds
Direct p38 Inhibitors: These compounds inhibit the p38 MAPK pathway but often face issues with tachyphylaxis.
Other MK2 Inhibitors: Compounds such as CC-90001 and CC-90002 also target MK2 but may have different binding mechanisms and efficacy profiles.
Uniqueness of Gamcemetinib: this compound’s unique covalent binding mechanism to cysteine 140 in the ATP binding site of MK2 sets it apart from other inhibitors. This mechanism provides sustained inhibition of pro-inflammatory cytokine production and reduces the potential for tachyphylaxis, making it a promising candidate for the treatment of inflammatory diseases .
Properties
CAS No. |
1887069-10-4 |
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Molecular Formula |
C22H20ClN5O3S |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |
InChI |
InChI=1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1 |
InChI Key |
PYOQIOLRFIRRSO-LLVKDONJSA-N |
Isomeric SMILES |
CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC[C@H](NC5=O)C)Cl |
Canonical SMILES |
CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NCC(NC5=O)C)Cl |
Origin of Product |
United States |
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